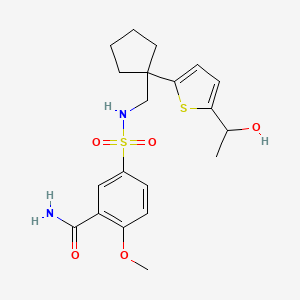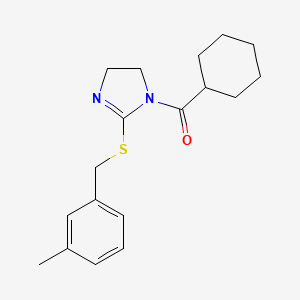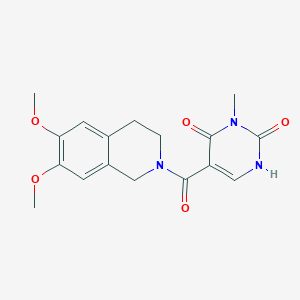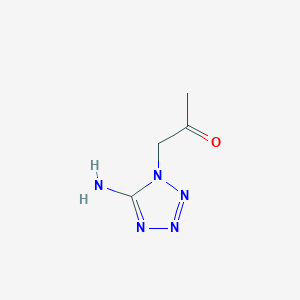
1-(5-amino-1H-tetrazol-1-yl)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-amino-1H-tetrazol-1-yl)acetone is a chemical compound with the molecular formula C4H7N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
作用机制
Target of Action
Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that 1-(5-amino-1H-tetrazol-1-yl)acetone may interact with biological targets that typically bind to carboxylic acids.
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
准备方法
The synthesis of 1-(5-amino-1H-tetrazol-1-yl)acetone typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a [2+3] cycloaddition mechanism to form the tetrazole ring .
Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity .
化学反应分析
1-(5-amino-1H-tetrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-amino-1H-tetrazol-1-yl)acetone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s tetrazole ring is of interest for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
相似化合物的比较
1-(5-amino-1H-tetrazol-1-yl)acetone can be compared with other tetrazole derivatives, such as:
5-aminotetrazole: Similar in structure but lacks the acetone moiety.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Contains additional functional groups that confer different properties.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: Has an extended conjugated system, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and acetone moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(5-aminotetrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHLATVHQUESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2836914.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2836915.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)
![6-amino-1-(3-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B2836917.png)
![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)
![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)

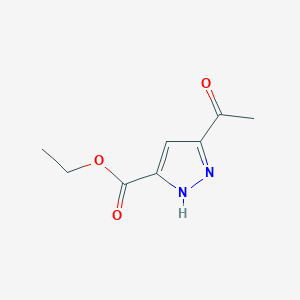
![8-[(4-NITROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2836929.png)
